molecular formula C16H12FN3OS B5677924 1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 6611-42-3

1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5677924
CAS No.: 6611-42-3
M. Wt: 313.4 g/mol
InChI Key: LELGTAZIFDGUSF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone is a chemical compound that features a fluorophenyl group, a triazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or coordination with metal ions. The sulfanyl linkage may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-(1h-1,2,4-triazol-3-yl)ethanone
  • 1-(4-Fluorophenyl)-2-(5-phenyl-1h-1,2,4-triazol-3-yl)ethanol

Uniqueness: 1-(4-Fluorophenyl)-2-[(5-phenyl-1h-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and physical properties. This compound’s combination of a fluorophenyl group, triazole ring, and sulfanyl linkage makes it a versatile molecule for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-13-8-6-11(7-9-13)14(21)10-22-16-18-15(19-20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELGTAZIFDGUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984602
Record name 1-(4-Fluorophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6611-42-3
Record name 1-(4-Fluorophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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